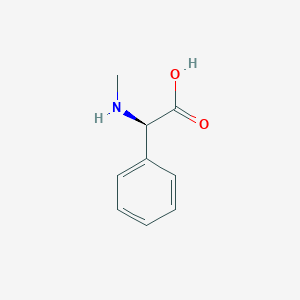

(R)-2-(Methylamino)-2-phenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

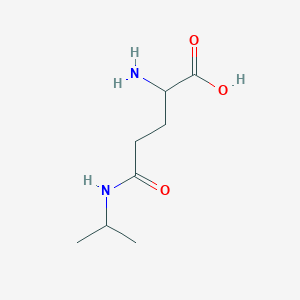

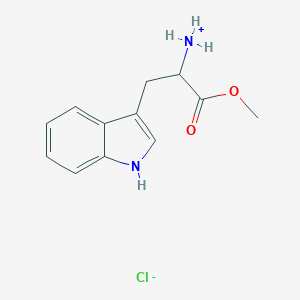

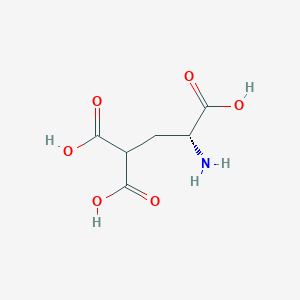

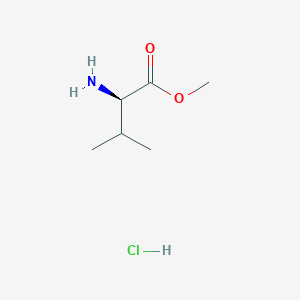

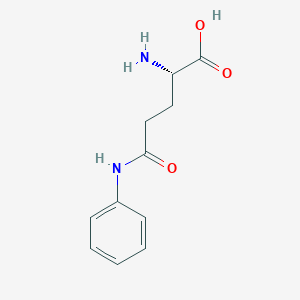

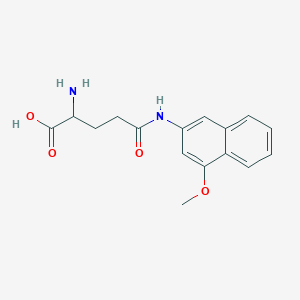

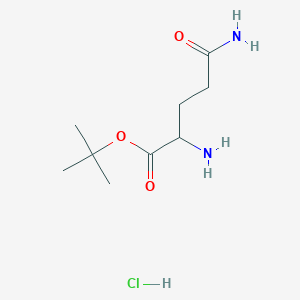

The synthesis of amino acids typically involves the reaction of ammonia with organic acids. The specific methods can vary widely depending on the specific amino acid being synthesized .Molecular Structure Analysis

Amino acids have a central carbon atom connected to an amino group (-NH2), a carboxyl group (-COOH), and a variable side chain denoted as 'R’ . The side chain ‘R’ is what differentiates one amino acid from another.Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including peptide bond formation, which involves the creation of a covalent bond between the alpha-amino group of one amino acid and an alpha-carboxyl group of another .Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline solids. They have high melting points (200-300°C) due to their ionic properties. Their solubility depends on polarity, iso-electric point, the nature of the solvent (pH), and temperature .Applications De Recherche Scientifique

Biodegradation and Environmental Impact

Research on the biodegradation of aromatic compounds by Escherichia coli highlights the bacterium's ability to use aromatic compounds as sole carbon and energy sources. This includes several aromatic acids and amines, indicating the ecological and bioremediation potential of microbial pathways in degrading complex organic molecules (Díaz et al., 2001).

Chemical Analysis and Pharmacology

A study on methods for the chemical analysis of β-N-Methylamino-L-Alanine (BMAA) sheds light on the complexity of analyzing non-canonical amino acids, which may share structural similarities with "(R)-2-(Methylamino)-2-phenylacetic acid." It emphasizes the proliferation of methodologies and the need for standardized analytical approaches (Banack & Murch, 2017).

Therapeutic Effects and Mechanisms

A review on the therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis underlines the role of specific aromatic compounds in managing cellular stress and protein misfolding. This suggests potential therapeutic applications of related compounds in treating diseases associated with protein misfolding and endoplasmic reticulum stress (Kolb et al., 2015).

Analytical and Diagnostic Applications

Research on sensors and biosensors modified with conducting polymers for the electrochemical detection of amino acids emphasizes the importance of developing sensitive and specific methods for analyzing amino acids and related compounds. This has significant implications for diagnostics and the monitoring of diseases associated with amino acid metabolism (Dinu & Apetrei, 2022).

Safety and Hazards

Orientations Futures

Research into amino acids is ongoing, with many potential future directions. For example, the catalytic reduction of carboxylic acid derivatives, including amino acids, has seen rapid development in recent years . Additionally, the role of amino acids in disease processes is a topic of ongoing investigation .

Propriétés

IUPAC Name |

(2R)-2-(methylamino)-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIPIEYZJPULIQ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](C1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350516 |

Source

|

| Record name | N-ME-D-PHG-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Methylamino)-2-phenylacetic acid | |

CAS RN |

30925-14-5 |

Source

|

| Record name | N-ME-D-PHG-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)